2-Methyl-4-nitrosonaphthalen-1-ol
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Overview
Description
2-Methyl-4-nitrosonaphthalen-1-ol: is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitrosonaphthalen-1-ol typically involves the nitration of 2-methyl-1-naphthol followed by a reduction process. The nitration can be achieved using nitric acid in the presence of sulfuric acid, which introduces the nitro group at the desired position. Subsequent reduction of the nitro group to a nitroso group can be carried out using reducing agents such as iron powder in acidic conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Methyl-4-nitrosonaphthalen-1-ol can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming a quinone derivative.
Reduction: The nitroso group can be further reduced to an amino group using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or iron powder in acidic conditions.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated naphthalenes.
Scientific Research Applications
Chemistry: 2-Methyl-4-nitrosonaphthalen-1-ol is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments. Its unique functional groups make it a valuable building block in organic synthesis .
Biology and Medicine: Research has explored the potential biological activities of naphthalene derivatives, including antimicrobial, antioxidant, and anticancer properties. This compound may serve as a lead compound for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the production of dyes and pigments for textiles and leather. Its ability to form stable complexes with metals makes it suitable for use in dyeing processes .
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitrosonaphthalen-1-ol involves its interaction with cellular components through its nitroso and hydroxyl groups. The nitroso group can participate in redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound potentially useful as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
2-Methyl-1-naphthol: Lacks the nitroso group, making it less reactive in redox reactions.
4-Nitrosonaphthalen-1-ol: Lacks the methyl group, which may affect its solubility and reactivity.
2-Methyl-4-nitronaphthalen-1-ol:
Uniqueness: 2-Methyl-4-nitrosonaphthalen-1-ol is unique due to the presence of both nitroso and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-4-nitrosonaphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-6-10(12-14)8-4-2-3-5-9(8)11(7)13/h2-6,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSCTNNFEVNWDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)N=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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